
(3,5-Dimethylisoxazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethylisoxazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H18F3N5O2 and its molecular weight is 369.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (3,5-Dimethylisoxazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone , with the CAS number 2034344-99-3 , is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C16H18F3N5O, with a molecular weight of 369.34 g/mol . The structure comprises an isoxazole ring and a piperazine moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
CAS Number | 2034344-99-3 |
Molecular Formula | C16H18F3N5O |
Molecular Weight | 369.34 g/mol |
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives containing the isoxazole moiety have been shown to inhibit key oncogenic pathways, including those mediated by BRAF(V600E) and EGFR . This suggests a potential role for this compound in cancer therapy.
Antimicrobial Properties
The compound's antimicrobial activity has been explored through various in vitro assays. Similar pyrazole derivatives have demonstrated effectiveness against bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical enzymatic pathways.
Inhibition of Enzymatic Activity
Studies have shown that certain isoxazole derivatives can inhibit enzymes such as dihydroorotate dehydrogenase (DHODH) , which plays a crucial role in pyrimidine biosynthesis. This inhibition can lead to reduced proliferation of rapidly dividing cells, making it a target for immunosuppressive therapies.
Case Studies
- Inhibition of DHODH : A study demonstrated that compounds similar to this compound effectively inhibited DHODH in both enzymatic and cell-based assays. The most active compounds showed IC50 values significantly lower than established inhibitors like brequinar and teriflunomide .
- Antitumor Efficacy : In vivo studies on related compounds indicated promising results in reducing tumor size in murine models. These compounds were effective against various cancer cell lines, suggesting that the presence of both the isoxazole and piperazine moieties may enhance their antitumor activity .
- Antimicrobial Testing : In vitro assays conducted against multiple bacterial strains revealed that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve the disruption of bacterial metabolic pathways .
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that derivatives of isoxazole compounds, including the target compound, exhibit promising anticancer properties. Studies have shown that certain isoxazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structural motifs have been investigated for their ability to induce apoptosis in cancer cells and inhibit angiogenesis .
Neurological Applications
The compound's ability to cross the blood-brain barrier positions it as a potential candidate for neurological disorders. Isoxazole derivatives have been explored for their effects on neurotransmitter systems, particularly in modulating GABAergic and glutamatergic signaling. This suggests potential applications in treating conditions such as anxiety, depression, and neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of (3,5-Dimethylisoxazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions that incorporate various reagents to form the desired structure. The development of efficient synthetic routes not only enhances yield but also allows for the exploration of structural modifications that could improve pharmacological properties.
Case Study: Synthesis Pathway
A notable study detailed the synthesis of related isoxazole-piperazine compounds through a series of condensation reactions followed by cyclization steps. This method demonstrated a significant yield improvement and provided insights into optimizing reaction conditions for better efficiency .
Biological Mechanisms
Understanding the biological mechanisms underlying the activity of this compound is crucial for its application in drug development.
Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and neurological disorders. For example, its interaction with fatty acid amide hydrolase (FAAH) has been explored, indicating potential utility in pain management therapies .
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-9-14(10(2)26-22-9)15(25)24-6-4-23(5-7-24)13-8-12(16(17,18)19)20-11(3)21-13/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUXHBXIADXCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.